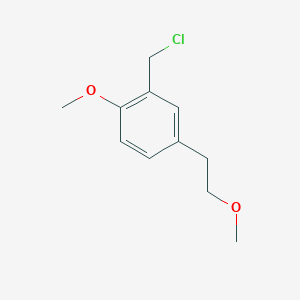
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene is an organic compound with the molecular formula C11H15ClO2. It is a derivative of benzene, featuring both chloromethyl and methoxyethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene typically involves the chloromethylation of 1-methoxy-4-(2-methoxyethyl)benzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the process, reducing the need for hazardous reagents and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, forming 1-methoxy-4-(2-methoxyethyl)benzene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in synthetic chemistry to construct complex molecular architectures.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-(2-methoxyethyl)benzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-1-methoxy-4-(2-methoxyethyl)benzene: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity profiles.
2-(Chloromethyl)-1-methoxy-4-(2-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group, affecting its physical and chemical properties.
Uniqueness
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, allowing for the construction of a wide range of complex molecules.
Propiedades
Fórmula molecular |
C11H15ClO2 |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C11H15ClO2/c1-13-6-5-9-3-4-11(14-2)10(7-9)8-12/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
DUPGCBXTRNMXTE-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CC(=C(C=C1)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



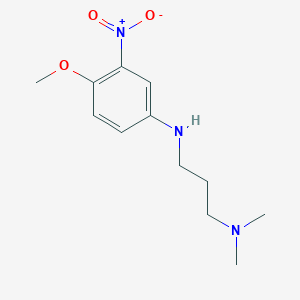

![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
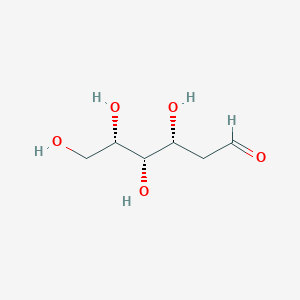
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)
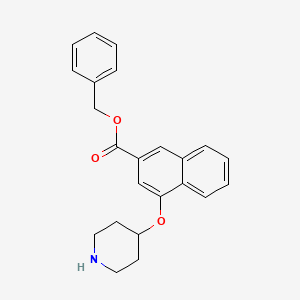
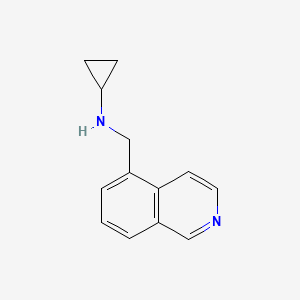
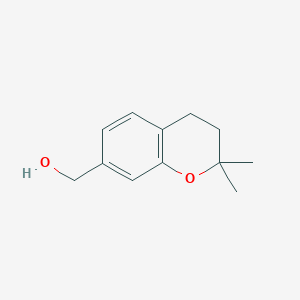
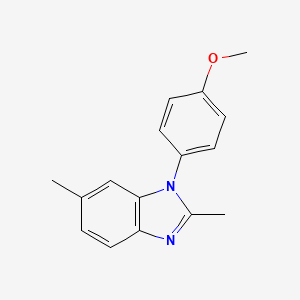
![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
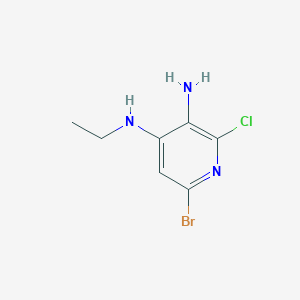
![3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid](/img/structure/B13884134.png)
